![molecular formula C17H21ClF6N2O4 B2868126 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride CAS No. 317833-13-9](/img/structure/B2868126.png)
4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a benzoyl group which is substituted with bis(2,2,2-trifluoroethoxy) groups . This structure is similar to N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea .
Molecular Structure Analysis
The molecular structure of the compound seems to be complex due to the presence of multiple functional groups. The compound contains a benzoyl group substituted with bis(2,2,2-trifluoroethoxy) groups .科学的研究の応用
Antioxidant Capacity Assays and Reaction Pathways
Studies have delved into the mechanisms underlying antioxidant capacity assays, such as the ABTS/PP decolorization assay. Such assays are crucial for evaluating the antioxidant potential of compounds, including those with complex structures similar to 4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride. The elucidation of reaction pathways offers insights into how such compounds could interact with radicals, potentially forming adducts or undergoing oxidation without coupling. This knowledge is vital for assessing the antioxidant capabilities of new compounds (Ilyasov et al., 2020).
Antineoplastic Agent Development
The discovery and investigation of compounds with potential as antineoplastic agents highlight the significance of novel structures in cancer treatment. Compounds exhibiting selective toxicity towards tumor cells and modulating multi-drug resistance demonstrate the therapeutic potential of novel chemical entities. Such research underscores the importance of structure-activity relationships and the development of delivery systems for candidate antineoplastic drugs (Hossain et al., 2020).
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds, including triazines and their analogs, possess a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, and antimalarial properties. The exploration of heterocyclic compounds bearing specific scaffolds, like triazine, provides a foundation for developing future drugs with enhanced pharmacological profiles. Such studies are pertinent for understanding the utility of complex heterocyclic structures in drug discovery and development (Verma et al., 2019).
作用機序
Target of Action
The primary targets of this compound are α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the rise in blood sugar levels after a meal.
Biochemical Pathways
The affected pathway is the carbohydrate digestion pathway . By inhibiting α-amylase and α-glucosidase, the compound disrupts this pathway, leading to a decrease in the rate of carbohydrate digestion. This results in a slower and more controlled release of glucose into the bloodstream .
Result of Action
The molecular effect of the compound’s action is the inhibition of α-amylase and α-glucosidase activity, leading to a decrease in the rate of carbohydrate digestion . On a cellular level, this can result in a reduction in postprandial hyperglycemia (high blood sugar levels after meals), which is beneficial for managing diabetes.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O4.ClH/c18-16(19,20)10-28-12-1-2-14(29-11-17(21,22)23)13(9-12)15(26)24-3-4-25-5-7-27-8-6-25;/h1-2,9H,3-8,10-11H2,(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFVIRRYBMPQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

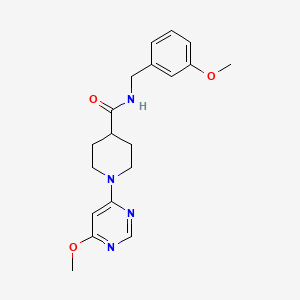

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)

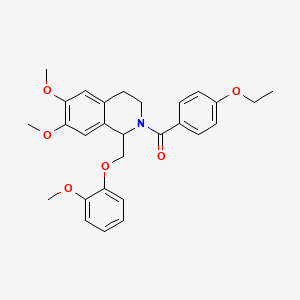
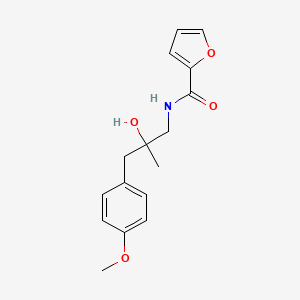
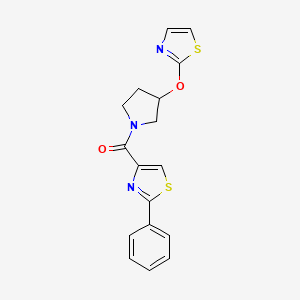
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)
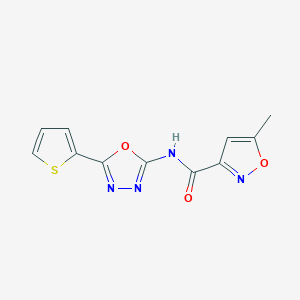
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)
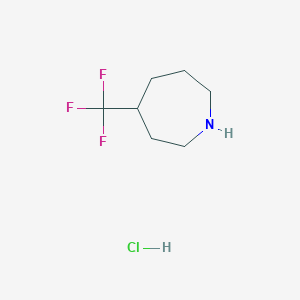
![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)